1,6-dimethyl-4-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)oxy)pyridin-2(1H)-one
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Description
1,6-dimethyl-4-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)oxy)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C22H25F3N2O3 and its molecular weight is 422.448. The purity is usually 95%.
BenchChem offers high-quality 1,6-dimethyl-4-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)oxy)pyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,6-dimethyl-4-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)oxy)pyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 1,6-dimethyl-4-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)oxy)pyridin-2(1H)-one involves the synthesis of the intermediate compounds followed by their coupling to form the final product. The key steps in the synthesis pathway include the synthesis of the piperidine intermediate, the synthesis of the pyridine intermediate, and the coupling of the two intermediates to form the final product.
Starting Materials
4-(trifluoromethyl)benzaldehyde, 3-bromopropanoic acid, piperidine, 2-chloropyridine, 1,6-dimethyl-2-hydroxypyridin-4-one, triethylamine, N,N-dimethylformamide, thionyl chloride, sodium hydride, potassium carbonate, acetic anhydride, sodium borohydride, hydrochloric acid, sodium hydroxide, ethyl acetate, methanol, wate
Reaction
Step 1: Synthesis of 1-(3-(4-(trifluoromethyl)phenyl)propanoyl)piperidine intermediate, a. React 4-(trifluoromethyl)benzaldehyde with 3-bromopropanoic acid in the presence of triethylamine and N,N-dimethylformamide to form the corresponding acid chloride intermediate., b. React the acid chloride intermediate with piperidine in the presence of triethylamine and N,N-dimethylformamide to form the 1-(3-(4-(trifluoromethyl)phenyl)propanoyl)piperidine intermediate., Step 2: Synthesis of pyridine intermediate, a. React 2-chloropyridine with sodium hydride in the presence of N,N-dimethylformamide to form the corresponding pyridine anion intermediate., b. React the pyridine anion intermediate with thionyl chloride to form the corresponding pyridine chloride intermediate., c. React the pyridine chloride intermediate with 1,6-dimethyl-2-hydroxypyridin-4-one in the presence of potassium carbonate and N,N-dimethylformamide to form the pyridine intermediate., Step 3: Coupling of intermediates to form final product, a. React the 1-(3-(4-(trifluoromethyl)phenyl)propanoyl)piperidine intermediate with the pyridine intermediate in the presence of triethylamine and N,N-dimethylformamide to form the final product, 1,6-dimethyl-4-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)oxy)pyridin-2(1H)-one.
properties
IUPAC Name |
1,6-dimethyl-4-[1-[3-[4-(trifluoromethyl)phenyl]propanoyl]piperidin-4-yl]oxypyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F3N2O3/c1-15-13-19(14-21(29)26(15)2)30-18-9-11-27(12-10-18)20(28)8-5-16-3-6-17(7-4-16)22(23,24)25/h3-4,6-7,13-14,18H,5,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJFWUKORUEHKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)CCC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-dimethyl-4-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)oxy)pyridin-2(1H)-one |
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